molecular formula C19H19F3N2O4 B11490658 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester

Cat. No.: B11490658
M. Wt: 396.4 g/mol
InChI Key: XNLRSCHQBIZYPS-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups, methoxyphenyl, and phenylformamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like chloroform or ethyl acetate and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of trifluoromethyl, methoxyphenyl, and phenylformamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19F3N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-(2-methoxyanilino)propanoate

InChI

InChI=1S/C19H19F3N2O4/c1-3-28-17(26)18(19(20,21)22,23-14-11-7-8-12-15(14)27-2)24-16(25)13-9-5-4-6-10-13/h4-12,23H,3H2,1-2H3,(H,24,25)

InChI Key

XNLRSCHQBIZYPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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